Cas no 1469092-63-4 (4-bromo-2-(butan-2-yloxy)aniline)

4-Bromo-2-(butan-2-yloxy)aniline is a brominated aniline derivative featuring a butoxy substituent at the ortho position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine moiety enhances reactivity for further functionalization, while the butoxy group contributes to solubility and steric modulation. Its well-defined structure ensures consistent performance in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The compound is typically supplied with high purity, making it suitable for precision applications in research and industrial settings. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
4-bromo-2-(butan-2-yloxy)aniline structure
1469092-63-4 structure
Product Name:4-bromo-2-(butan-2-yloxy)aniline
CAS No:1469092-63-4
MF:C10H14BrNO
MW:244.128262042999
CID:6048580
PubChem ID:65342049
Update Time:2025-10-30

4-bromo-2-(butan-2-yloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-bromo-2-(1-methylpropoxy)-
    • 4-Bromo-2-(sec-butoxy)aniline
    • 4-bromo-2-(butan-2-yloxy)aniline
    • AKOS014677342
    • 1469092-63-4
    • CS-0283939
    • EN300-1295113
    • Inchi: 1S/C10H14BrNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3
    • InChI Key: XHPUEUHVBMESNM-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=C(Br)C=C1OC(C)CC

Computed Properties

  • Exact Mass: 243.02588g/mol
  • Monoisotopic Mass: 243.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.342±0.06 g/cm3(Predicted)
  • Boiling Point: 292.5±20.0 °C(Predicted)
  • pka: 4.04±0.10(Predicted)

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4-bromo-2-(butan-2-yloxy)aniline Related Literature

Additional information on 4-bromo-2-(butan-2-yloxy)aniline

Professional Introduction to 4-bromo-2-(butan-2-yloxy)aniline (CAS No. 1469092-63-4)

4-bromo-2-(butan-2-yloxy)aniline, with the chemical identifier CAS No. 1469092-63-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a unique structural arrangement of a bromo substituent and a butyl ether side chain attached to an aniline core, has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic organic chemistry.

The molecular structure of 4-bromo-2-(butan-2-yloxy)aniline consists of a benzene ring substituted at the 4-position with a bromine atom, and at the 2-position with a butyl ether group linked to an aniline moiety. This configuration imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both bromine and ether functionalities allows for further chemical modifications, making it a versatile building block for drug discovery efforts.

In recent years, there has been growing interest in the development of novel aniline derivatives as potential therapeutic agents. Aniline-based compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as bromine can enhance the reactivity and binding affinity of these molecules towards biological targets. Additionally, the butyl ether side chain can influence the solubility and metabolic stability of the compound, which are critical factors in drug design.

One of the most compelling aspects of 4-bromo-2-(butan-2-yloxy)aniline is its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The bromine atom at the 4-position serves as an excellent leaving group for palladium-catalyzed coupling reactions, enabling the formation of new carbon-carbon bonds with various aryl or heteroaryl halides. This capability has been exploited in synthesizing complex scaffolds that mimic natural products or designed molecules with enhanced pharmacological profiles.

Recent studies have highlighted the role of aniline derivatives in addressing neurological disorders. For instance, modifications to the aniline core have led to the discovery of compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural features of 4-bromo-2-(butan-2-yloxy)aniline, including its aromatic system and functional groups, make it a promising candidate for further exploration in this field. Researchers have demonstrated that subtle changes in the substituent pattern can significantly alter the biological activity, suggesting that this compound may serve as a lead molecule for developing new therapies.

The synthesis of 4-bromo-2-(butan-2-yloxy)aniline involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared through nucleophilic substitution reactions where a bromobenzene derivative reacts with butanol under basic conditions to introduce the butyl ether group. Subsequent bromination at the desired position can be achieved using brominating agents such as N-bromosuccinimide (NBS). These steps showcase the compound's adaptability in synthetic pathways and its suitability for further derivatization.

The pharmacokinetic properties of 4-bromo-2-(butan-2-yloxy)aniline are also of great interest. The butyl ether side chain can influence both lipophilicity and metabolic clearance rates, which are crucial determinants of drug efficacy and safety. Computational modeling studies have been employed to predict how different substituents affect these properties, providing insights into optimizing molecular design. Such simulations are increasingly integral to modern drug discovery pipelines, allowing researchers to anticipate how structural modifications will impact biological behavior.

In conclusion, 4-bromo-2-(butan-2-yloxy)aniline (CAS No. 1469092-63-4) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features enable diverse synthetic strategies and potential therapeutic uses, particularly in addressing neurological disorders. As our understanding of molecular interactions continues to evolve, compounds like this will play an indispensable role in developing next-generation medicines.

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